N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-acetamide
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Overview
Description
N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and acetamide functional groups makes it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-acetamide typically involves the reaction of 3-pyrrolidinemethanol with 2-aminoethanol under acidic conditions to form the intermediate N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]amine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-acetamide involves its interaction with biological targets such as enzymes and receptors. The amino and acetamide groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, potentially inhibiting or modulating their activity. The pyrrolidine ring can also contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring without additional functional groups.
N-Methylpyrrolidine: A methyl-substituted pyrrolidine.
N-Acetylpyrrolidine: A pyrrolidine ring with an acetyl group.
Uniqueness: N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-acetamide is unique due to the presence of both amino and acetamide functional groups, which provide it with versatile chemical reactivity and potential biological activity. This dual functionality is not commonly found in simpler pyrrolidine derivatives .
Properties
IUPAC Name |
N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(13)11-6-9-2-4-12(7-9)5-3-10/h9H,2-7,10H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXAWQWOROVUMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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